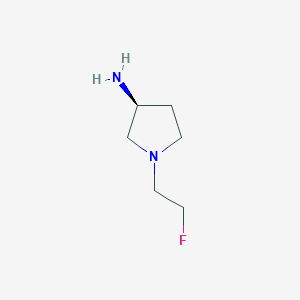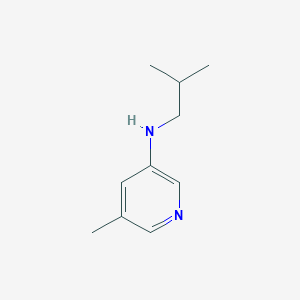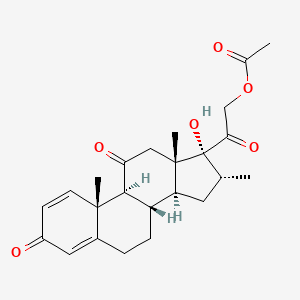
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is a synthetic steroid compound. It is known for its significant biological activity and is used in various scientific research applications. This compound is part of the corticosteroid family and has been studied for its potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves multiple steps, starting from simpler steroid precursors. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 21st position.
Hydroxylation: Addition of a hydroxyl group at the 17th position.
Methylation: Introduction of a methyl group at the 16th position.
Formation of the diene structure: This involves creating the double bonds at the 1,4 positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the steroid backbone, leading to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones to alcohols or reduce double bonds to single bonds.
Substitution: Various substituents can be introduced at different positions on the steroid nucleus through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 11-keto derivatives, while reduction can produce 17-hydroxy derivatives.
Aplicaciones Científicas De Investigación
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding leads to changes in gene expression and modulation of inflammatory responses. The compound can inhibit the production of pro-inflammatory cytokines and reduce immune cell activation.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broad range of biological activities.
Uniqueness
(16Alpha)-21-(Acetyloxy)-17-hydroxy-16-methyl-pregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which confer distinct biological activities. Its acetylation and hydroxylation patterns differentiate it from other corticosteroids, leading to unique pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C24H30O6 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21-,22+,23+,24+/m1/s1 |
Clave InChI |
RZAMUHXEOMZXET-BYLBHKFYSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
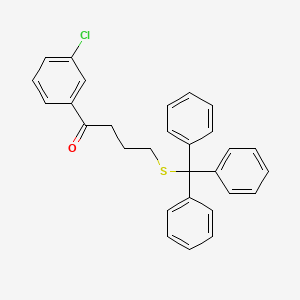
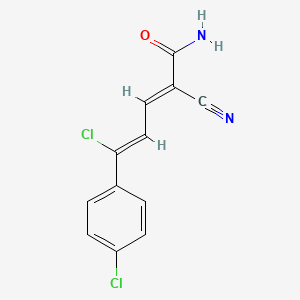
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)


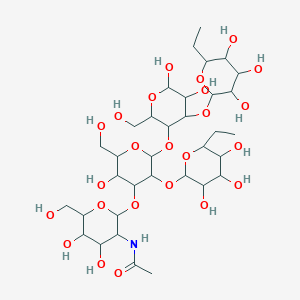



![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
